1-Amino-3-benzoimidazol-1-yl-propan-2-ol hydrochloride
Overview
Description
1-Amino-3-benzoimidazol-1-yl-propan-2-ol hydrochloride is a chemical compound with the molecular formula C10H14ClN3O and a molecular weight of 227.7 g/mol. This compound is known for its unique physical and chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-Amino-3-benzoimidazol-1-yl-propan-2-ol hydrochloride typically involves the reaction of benzimidazole derivatives with appropriate amino alcohols under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
1-Amino-3-benzoimidazol-1-yl-propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Scientific Research Applications
1-Amino-3-benzoimidazol-1-yl-propan-2-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects and its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is employed in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-3-benzoimidazol-1-yl-propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
1-Amino-3-benzoimidazol-1-yl-propan-2-ol hydrochloride can be compared with other similar compounds, such as:
1-Amino-3-benzoimidazol-1-yl-propan-2-ol: This compound lacks the hydrochloride group but shares similar structural features and chemical properties.
Benzimidazole derivatives: These compounds have a benzimidazole core structure and exhibit similar reactivity and applications in research.
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical behavior and applications .
Properties
IUPAC Name |
1-amino-3-(benzimidazol-1-yl)propan-2-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.ClH/c11-5-8(14)6-13-7-12-9-3-1-2-4-10(9)13;/h1-4,7-8,14H,5-6,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGPFLOTEWDDFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.